Pyrrolidine-2-carbohydrazide
Description
Pyrrolidine-2-carbohydrazide is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with a carbohydrazide (-CONHNH₂) substituent at the 2-position. This structure confers unique reactivity and versatility, making it a valuable intermediate in medicinal chemistry and drug design. It serves as a precursor for synthesizing bioactive molecules, particularly in the development of antimicrobial, anti-tubercular, and antiplatelet agents . The compound’s stereochemistry (often in the (S)-enantiomeric form) and functional groups enable selective interactions with biological targets, such as enzymes or receptors involved in disease pathways .
Key synthetic routes involve coupling pyrrolidine-2-carboxylic acid derivatives with hydrazine or substituted hydrazides, often using protective groups like tert-butyloxycarbonyl (Boc) to control regioselectivity . For example, derivatives such as 1-(3-mercapto-2-methylpropanoyl)this compound have been synthesized in yields up to 72%, characterized by IR spectra showing C=O stretches at ~1645 cm⁻¹ (amide) and ~1728 cm⁻¹ (ester) .
Properties
Molecular Formula |
C5H11N3O |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
pyrrolidine-2-carbohydrazide |
InChI |
InChI=1S/C5H11N3O/c6-8-5(9)4-2-1-3-7-4/h4,7H,1-3,6H2,(H,8,9) |
InChI Key |
CMCFIGZTTYAYIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrolidine-2-carbohydrazide belongs to a broader class of heterocyclic carbohydrazides. Below is a comparative analysis of its structural analogs, emphasizing differences in biological activity, physicochemical properties, and synthetic approaches.
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Findings:
Substitutions at the N1 position (e.g., sulfonylbenzoxadiazole in ) significantly enhance anti-tubercular activity, demonstrating the importance of electron-withdrawing groups for Mycobacterium tuberculosis inhibition.
Biological Activity: Anti-Tubercular Activity: The sulfonylbenzoxadiazole derivative showed potent activity (MIC 0.24 μM), outperforming simpler carbohydrazides lacking aromatic sulfonyl groups. Antiplatelet Effects: this compound derivatives modified with thioether groups (e.g., compound 3 in ) exhibit antiplatelet activity via mechanisms akin to captopril, a known ACE inhibitor.
Physicochemical Properties: Melting Points: this compound derivatives typically have lower melting points (e.g., oily consistency at 79–102°C ) compared to crystalline pyridine-4-carbohydrazide analogs .
Table 2: Physical Properties Comparison
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